molecular formula C13H12F2N4O2 B2981112 2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-difluorophenyl)acetamide CAS No. 1251594-94-1

2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-difluorophenyl)acetamide

Cat. No. B2981112
CAS RN: 1251594-94-1
M. Wt: 294.262
InChI Key: CEDVAJGJZFHRRF-UHFFFAOYSA-N
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Description

2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-difluorophenyl)acetamide, also known as DAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study synthesized a series of pyrimidinones and oxazinones derivatives, demonstrating their good antimicrobial and antifungal activities, which could be compared to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) highlighted the optimization process for potency and anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Coordination Complexes Formation

A study investigated the interaction of acetamidine and p-aminobenzamidine with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides (Klimova et al., 2013).

Anticancer Activity

The synthesis of 5-deaza analogues of aminopterin and folic acid revealed significant anticancer activity in vitro and in vivo, highlighting the utility of these compounds in cancer treatment research (Su et al., 1986).

Structural Analysis

Crystallographic studies have provided detailed insights into the conformation and intramolecular interactions of compounds with a pyrimidine core, contributing to the understanding of their chemical behavior and potential applications in material science and drug design (Subasri et al., 2016).

properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c1-7-4-12(21)19(13(16)17-7)6-11(20)18-8-2-3-9(14)10(15)5-8/h2-5H,6H2,1H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVAJGJZFHRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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